molecular formula C15H14N2O B8776034 3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile

3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile

Cat. No. B8776034
M. Wt: 238.28 g/mol
InChI Key: RFBIRJMDMJALSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-oxocyclohexyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C15H14N2O/c16-8-10-1-6-15-13(7-10)14(9-17-15)11-2-4-12(18)5-3-11/h1,6-7,9,11,17H,2-5H2

InChI Key

RFBIRJMDMJALSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared in the manner described above for intermediate 3a by replacing 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-1H-indole with 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-5-cyano-1H-indole (6 g) to afford 4.03 g (81%) of the title compound as a white solid: mp 162.5-164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,4-dioxa-spiro[4,5]dec-8-yl)-5-cyano-1H-indole
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

This compound was prepared in the manner as described above for (3a) by replacing 4-(5-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal with 4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal (6 g) in 81% (4.0 g) of product as a white solid: mp 162.5-164° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(5-cyano-1H-3-indolyl)-cyclohexanone ethylene ketal
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
4 g
Type
solvent
Reaction Step Three

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